Roblitinib

Description

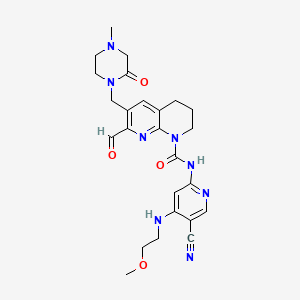

Structure

3D Structure

Properties

IUPAC Name |

N-[5-cyano-4-(2-methoxyethylamino)pyridin-2-yl]-7-formyl-6-[(4-methyl-2-oxopiperazin-1-yl)methyl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N8O4/c1-31-7-8-32(23(35)15-31)14-18-10-17-4-3-6-33(24(17)29-21(18)16-34)25(36)30-22-11-20(27-5-9-37-2)19(12-26)13-28-22/h10-11,13,16H,3-9,14-15H2,1-2H3,(H2,27,28,30,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHKDKKZMPODMIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(C(=O)C1)CC2=C(N=C3C(=C2)CCCN3C(=O)NC4=NC=C(C(=C4)NCCOC)C#N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1708971-55-4 | |

| Record name | Roblitinib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1708971554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Roblitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16845 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ROBLITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M64JF6WMSA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Roblitinib (FGF401): A Deep Dive into its Mechanism of Action as a Selective FGFR4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roblitinib (also known as FGF401) is a potent and highly selective, orally active inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2][3] Aberrant activation of the FGF19-FGFR4 signaling pathway has been identified as a key oncogenic driver in a subset of solid tumors, most notably hepatocellular carcinoma (HCC).[4][5] This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizing key preclinical data, experimental methodologies, and the underlying signaling pathways.

Core Mechanism of Action: Reversible-Covalent Inhibition of FGFR4

This compound distinguishes itself through a unique reversible-covalent binding mechanism.[1][2] It selectively targets a non-conserved cysteine residue (Cys552) located in the ATP-binding pocket of the FGFR4 kinase domain.[6][7] This interaction involves the formation of a hemithioacetal between the aldehyde group of this compound and the thiol group of Cys552.[6][7] This covalent bond, while reversible, contributes to the high potency and selectivity of this compound for FGFR4.[1][2]

Biochemical assays have demonstrated that this compound inhibits FGFR4 with a half-maximal inhibitory concentration (IC50) of 1.9 nM.[1][2][3] Importantly, it displays remarkable selectivity, with at least 1,000-fold greater potency for FGFR4 compared to a panel of 65 other kinases, and in a broader kinome scan of 456 kinases, FGFR4 was the sole target.[1][2] This high selectivity minimizes off-target effects, a crucial aspect of modern targeted therapies.

The FGF19-FGFR4 Signaling Pathway and its Inhibition by this compound

The FGF19-FGFR4 signaling axis plays a crucial role in bile acid homeostasis and is implicated in liver carcinogenesis.[5][8] Under normal physiological conditions, FGF19, secreted from the intestine, binds to the FGFR4/β-klotho co-receptor complex on hepatocytes. This binding event triggers the dimerization and autophosphorylation of FGFR4, initiating a cascade of downstream signaling events.[4][5]

Key downstream pathways activated by FGFR4 include the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway, both of which are central to cell proliferation, survival, and differentiation.[4][5] In FGF19-driven cancers, dysregulation of this pathway leads to uncontrolled tumor growth.

This compound, by binding to the ATP pocket of FGFR4, prevents its phosphorylation and subsequent activation, effectively blocking the initiation of these downstream oncogenic signals.[1] This targeted inhibition leads to the suppression of tumor cell proliferation and induction of apoptosis in cancer cells dependent on the FGF19-FGFR4 pathway.[1][8]

Figure 1: Simplified FGF19-FGFR4 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency and Selectivity of this compound

| Target/Cell Line | Assay Type | IC50 (nM) | Reference |

| FGFR4 | Biochemical Kinase Assay | 1.9 | [1][2][3] |

| FGFR1 | Biochemical Kinase Assay | >10,000 | [3] |

| FGFR2 | Biochemical Kinase Assay | >10,000 | [3] |

| FGFR3 | Biochemical Kinase Assay | >10,000 | [3] |

| HUH7 (HCC) | Cell Proliferation Assay | 12 | [3] |

| Hep3B (HCC) | Cell Proliferation Assay | 9 | [3] |

| JHH7 (HCC) | Cell Proliferation Assay | 9 | [3] |

| HEPG2 (HCC) | Cell Proliferation Assay | >10,000 | [3] |

Table 2: Preclinical Pharmacokinetics of this compound

| Species | Route | Dose (mg/kg) | T1/2 (h) | Cmax (ng/mL) | AUC (h*ng/mL) | Reference |

| Mouse (C57BL/6) | IV | 1 | 1.4 | - | - | [2] |

| Mouse (C57BL/6) | PO | 3 | - | - | - | [2] |

| Rat (SD) | IV | 0.5 | 4.4 | - | - | [2] |

| Rat (SD) | PO | 3 | - | - | - | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are outlines of key experimental protocols used in the evaluation of this compound.

Biochemical Kinase Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for determining the potency of kinase inhibitors.

Figure 2: General workflow for a TR-FRET based biochemical kinase assay.

Methodology:

-

Reagent Preparation: Recombinant human FGFR4 kinase domain, a biotinylated peptide substrate, and ATP are prepared in a suitable kinase buffer. This compound is serially diluted to a range of concentrations.

-

Kinase Reaction: The kinase, substrate, and this compound are pre-incubated in a microplate. The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a defined period at a controlled temperature.

-

Detection: The reaction is stopped, and a detection solution containing a Europium-labeled anti-phosphopeptide antibody and streptavidin-allophycocyanin (SA-APC) is added.

-

Signal Reading: After incubation, the plate is read on a TR-FRET-compatible plate reader. The FRET signal is proportional to the amount of phosphorylated substrate.

-

Data Analysis: The data is normalized to controls, and the IC50 value is calculated by fitting the data to a four-parameter logistic equation.

Cellular Proliferation Assay (CCK-8/MTT)

Cellular proliferation assays are used to determine the effect of a compound on cell viability and growth.

Methodology:

-

Cell Seeding: HCC cell lines (e.g., HUH7, Hep3B) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a serial dilution of this compound or vehicle control and incubated for a specified period (e.g., 72 hours).

-

Reagent Addition: A solution of CCK-8 (Cell Counting Kit-8) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Incubation: The plates are incubated to allow for the conversion of the reagent by metabolically active cells into a colored formazan product.

-

Absorbance Reading: The absorbance is measured at the appropriate wavelength using a microplate reader.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control, and the IC50 is determined.

In Vivo Tumor Xenograft Model

Animal models are essential for evaluating the in vivo efficacy of a drug candidate.

Figure 3: Workflow for a typical in vivo tumor xenograft study.

Methodology:

-

Cell Implantation: A suspension of human HCC cells (e.g., HUH7 or Hep3B) is subcutaneously injected into the flank of immunodeficient mice (e.g., athymic nude or NOD/SCID).

-

Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.

-

Drug Administration: this compound is administered to the treatment group, typically via oral gavage, at various doses and schedules. The control group receives a vehicle.

-

Monitoring: Tumor volume and body weight are measured regularly.

-

Pharmacodynamic Assessment: At the end of the study, or at specific time points, tumors can be harvested to assess the levels of phosphorylated FGFR4 (pFGFR4) to confirm target engagement.[1]

-

Efficacy Evaluation: The anti-tumor efficacy is determined by comparing the tumor growth in the treated groups to the control group.

Conclusion

This compound is a highly potent and selective reversible-covalent inhibitor of FGFR4. Its mechanism of action is well-defined, involving the specific targeting of the FGFR4 kinase and the subsequent inhibition of downstream oncogenic signaling pathways. Preclinical data robustly supports its anti-tumor activity in FGF19-driven cancer models, particularly hepatocellular carcinoma. The detailed experimental protocols provide a framework for the continued investigation and development of this compound and other selective FGFR4 inhibitors. This in-depth understanding of its mechanism is critical for the rational design of clinical trials and the identification of patient populations most likely to benefit from this targeted therapy.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Integration of Pharmacokinetics, Pharmacodynamics, Safety, and Efficacy into Model-Informed Dose Selection in Oncology First-in-Human Study: A Case of this compound (FGF401) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Huh7 Xenograft Model - Altogen Labs [altogenlabs.com]

- 6. researchgate.net [researchgate.net]

- 7. Optimization and development of a high-throughput TR-FRET screening assay for SLIT2/ROBO1 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of this compound (FGF401) as a Reversible-Covalent Inhibitor of the Kinase Activity of Fibroblast Growth Factor Receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

Roblitinib (FGF401): A Technical Whitepaper on its Discovery and Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Roblitinib (FGF401) is a first-in-class, orally active, and highly selective reversible-covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2][3][4] The discovery of this compound represents a significant advancement in the targeted therapy of cancers driven by the FGF19-FGFR4 signaling pathway, particularly hepatocellular carcinoma (HCC).[1][2][3] This technical guide provides an in-depth overview of the discovery process, from target identification and lead optimization to its detailed chemical synthesis. Quantitative data on its potency, selectivity, and pharmacokinetic properties are presented, along with key experimental protocols and visualizations of the underlying biological pathways and discovery workflow.

Discovery of this compound: A Targeted Approach

The development of this compound was driven by the identification of the FGF19-FGFR4 signaling axis as a key oncogenic driver in a subset of HCC and other solid tumors.[1][2][3][5] A strategic, structure-based drug design approach was employed to achieve high potency and selectivity.

Target Identification and Rationale

A kinome-wide sequence alignment identified a unique and poorly conserved cysteine residue (Cys552) within the ATP-binding site of FGFR4.[1][2][3] This residue, located two positions beyond the gatekeeper residue, presented a strategic opportunity for the development of a covalent inhibitor with high selectivity over other kinases, including other members of the FGFR family.[1][2][3]

dot

Caption: this compound Discovery Workflow.

Lead Optimization and Mechanism of Action

The optimization of a 2-formylquinoline amide hit series was a key phase in the discovery of this compound.[1][2][3][4] The aldehyde functional group of the lead compounds was designed to form a reversible hemithioacetal linkage with the thiol group of Cys552 in the FGFR4 active site.[1][2][3][4] This reversible-covalent interaction is central to this compound's mechanism of action, providing a prolonged duration of target engagement while minimizing the potential for off-target effects associated with irreversible covalent inhibitors.

dot

Caption: FGF19-FGFR4 Signaling and this compound Inhibition.

Key challenges during the lead optimization phase included enhancing FGFR4 potency, improving metabolic stability, and increasing solubility.[1][2][3][4] Through iterative medicinal chemistry efforts, these challenges were overcome, leading to the identification of this compound as a clinical candidate.

Quantitative Data

This compound demonstrates high potency and selectivity for FGFR4, along with favorable pharmacokinetic properties.

Potency and Selectivity

| Target/Cell Line | IC50 (nM) | Assay Type |

| FGFR4 | 1.9[3] | Biochemical Assay |

| FGFR1 | >10,000[3] | Biochemical Assay |

| FGFR2 | >10,000[3] | Biochemical Assay |

| FGFR3 | >10,000[3] | Biochemical Assay |

| HUH7 (HCC Cell Line) | 12[3] | Cell Proliferation Assay |

| Hep3B (HCC Cell Line) | 9[3] | Cell Proliferation Assay |

| JHH7 (HCC Cell Line) | 9[3] | Cell Proliferation Assay |

This compound exhibits exceptional selectivity, with an IC50 for FGFR4 that is over 1,000-fold lower than for a panel of 65 other kinases.[1][2] In a broader kinome scan of 456 kinases, FGFR4 was the sole target of this compound.[1][2]

Pharmacokinetic Properties

| Species | Parameter | Value | Dosing |

| Male C57BL/6 Mice | T1/2 | 1.4 hours[3] | 1 mg/kg IV; 3 mg/kg PO |

| CL | 28 mL/min/kg[3] | ||

| Vss | 2.3 L/kg[3] | ||

| Male SD Rats | T1/2 | 4.4 hours[3] | 0.5 mg/kg IV; 3 mg/kg PO |

| CL | 19 mL/min/kg[3] | ||

| Vss | 3.9 L/kg[3] |

Chemical Synthesis of this compound

The chemical synthesis of this compound is a multi-step process. A representative synthetic scheme is provided below. Detailed experimental procedures, including specific reagents, reaction conditions, and purification methods, are available in the supporting information of the primary scientific literature.[6]

dot

Caption: Overview of this compound Synthesis.

A key step in the synthesis involves the construction of an unsymmetrical urea intermediate.[7] This is achieved by the reaction of two precursor fragments in the presence of 1,1'-carbonyl-di-(1,2,4-triazole) (CDT) as a coupling agent in dimethylformamide (DMF).[7] The use of CDT was found to be more efficient than the more commonly used 1,1'-carbonyldiimidazole (CDI).[7] Subsequent synthetic modifications lead to the final this compound molecule.

Key Experimental Protocols

The discovery and characterization of this compound involved a series of robust in vitro and in vivo assays.

FGFR4 Kinase Activity Assay

The inhibitory activity of this compound against FGFR4 was determined using a biochemical kinase assay. A common method for this is the Caliper electrophoresis-based mobility shift assay. This assay measures the enzymatic activity of the purified FGFR4 kinase domain by quantifying the phosphorylation of a substrate peptide in the presence of ATP. The IC50 value is determined by measuring the concentration of this compound required to inhibit 50% of the kinase activity.

Cellular Proliferation Assays

The anti-proliferative effects of this compound were assessed in various cancer cell lines that are dependent on FGFR4 signaling, such as HUH7, Hep3B, and JHH7. These cells are typically seeded in multi-well plates and treated with increasing concentrations of this compound for a defined period (e.g., 72 hours). Cell viability is then measured using a colorimetric or fluorometric assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay. The IC50 values represent the concentration of this compound that causes a 50% reduction in cell proliferation.

In Vivo Tumor Xenograft Models

The in vivo efficacy of this compound was evaluated in animal models bearing human tumor xenografts. For example, in the Hep3B xenograft model, human HCC cells are implanted subcutaneously into immunocompromised mice.[3] Once tumors are established, the mice are treated with this compound, typically administered orally.[3] Tumor growth is monitored over time, and the anti-tumor activity is assessed by comparing the tumor volumes in the treated group to a vehicle-treated control group. In one study, this compound was administered by oral gavage at doses ranging from 10 to 100 mg/kg, twice daily, for 10 days.[3]

Conclusion

This compound (FGF401) is a testament to the power of targeted drug discovery. Its unique reversible-covalent mechanism of action, high potency, and exceptional selectivity for FGFR4 make it a promising therapeutic agent for patients with FGF19-driven cancers. The comprehensive preclinical data, from biochemical and cellular assays to in vivo efficacy models, have established a strong foundation for its ongoing clinical development. This technical guide provides a detailed overview of the key scientific milestones in the discovery and synthesis of this important new cancer therapy.

References

- 1. selleckchem.com [selleckchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 5. A first-in-human phase 1/2 study of FGF401 and combination of FGF401 with spartalizumab in patients with hepatocellular carcinoma or biomarker-selected solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Reversible-Covalent Inhibition Mechanism of Roblitinib (FGF401)

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular mechanism, biochemical properties, and characterization of Roblitinib (FGF401), a first-in-class, selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). This compound employs a sophisticated reversible-covalent inhibition strategy to achieve high potency and selectivity, offering a promising therapeutic approach for specific subsets of hepatocellular carcinoma.

Introduction to Reversible-Covalent Inhibition

Covalent inhibitors have gained prominence in drug discovery due to their potential for high potency, prolonged target engagement, and the ability to overcome resistance. Unlike traditional irreversible inhibitors that form a permanent bond with their target, reversible-covalent inhibitors (RCIs) offer a distinct advantage: the covalent bond can be broken, allowing the inhibitor to dissociate.[1][2] This mechanism combines the durability of covalent binding with the potential for improved safety profiles, as off-target binding is not permanent and can be mitigated by the law of mass action.[1][2]

This compound is a prime example of this class, designed to target a non-catalytic cysteine residue within the ATP-binding site of FGFR4.[3][4][5] Its mechanism provides sustained target engagement while minimizing the risk of permanent off-target modifications.[1]

The Two-Step Mechanism of this compound Action

The inhibition of FGFR4 by this compound is a two-step process that involves an initial non-covalent binding event followed by the formation of a reversible covalent bond.[6][7]

-

Initial Non-Covalent Binding: this compound first docks into the ATP-binding pocket of FGFR4, forming typical non-covalent interactions (e.g., hydrogen bonds, van der Waals forces). This initial binding is reversible and is characterized by the inhibition constant (Kᵢ).

-

Reversible Covalent Bond Formation: Following initial binding, an electrophilic aldehyde "warhead" on the this compound molecule is positioned in close proximity to the thiol group of a specific, poorly conserved cysteine residue at position 552 (Cys552).[3][4][5][6] The aldehyde and the cysteine's thiol group then react to form a hemithioacetal adduct.[3][4][5][6] This covalent interaction is reversible, allowing the inhibitor to associate and dissociate from the target.[8]

Target Pathway: FGF19-FGFR4 Signaling

This compound targets FGFR4, a receptor tyrosine kinase. In certain hepatocellular carcinomas (HCC), the signaling pathway involving Fibroblast Growth Factor 19 (FGF19) and its receptor complex, FGFR4/β-klotho, is a key driver of tumor growth and survival.[3][4][5]

Upon binding of FGF19 to the FGFR4/β-klotho complex, the FGFR4 kinase domain is activated, leading to autophosphorylation. This initiates a downstream signaling cascade that ultimately promotes cell proliferation and survival. This compound inhibits this pathway at its origin by binding to the FGFR4 kinase domain, preventing its activation and blocking all subsequent downstream events.[3][9]

Quantitative Profile of this compound

The potency and selectivity of this compound have been extensively characterized through various biochemical and cellular assays. The data highlights its high affinity for FGFR4 and significant selectivity over other kinases, including other members of the FGFR family.

| Parameter | Value | Assay Type | Target | Reference |

| IC₅₀ | 1.9 nM | Biochemical Assay | FGFR4 | [9][10] |

| IC₅₀ | 0.9 ± 0.4 nM | Biochemical Assay | FGFR4 | [11] |

| KᏧ | 2.9 nM | Biochemical Assay | FGFR4 | [11] |

| Selectivity | >1,000-fold | Panel of 65 kinases | FGFR4 vs. Others | [9] |

| KINOMEscan | <35% displacement @ 3 µM | Panel of 456 kinases | FGFR4 vs. Others | [11] |

| Cellular IC₅₀ | 12 nM | Cell Growth Assay | HUH7 (HCC Cell Line) | [10] |

| Cellular IC₅₀ | 9 nM | Cell Growth Assay | Hep3B (HCC Cell Line) | [10] |

Experimental Protocols for Characterization

Characterizing a reversible-covalent inhibitor like this compound requires a suite of specialized biophysical and biochemical assays to confirm its mechanism, potency, and selectivity.

Enzyme Kinetics for Potency (IC₅₀ Determination)

This assay measures the concentration of this compound required to inhibit 50% of FGFR4 kinase activity. For covalent inhibitors, IC₅₀ values are often time-dependent, decreasing with longer pre-incubation times between the enzyme and inhibitor. This time-dependency is a key indicator of a covalent binding mechanism.

-

Principle: Recombinant FGFR4 kinase, a substrate peptide, and ATP are incubated. The kinase phosphorylates the substrate. In the presence of this compound, this reaction is inhibited. The rate of phosphorylation is measured (e.g., via luminescence or fluorescence) across a range of inhibitor concentrations.

-

Method: A discontinuous assay format is typically used to generate time-dependent IC₅₀ data, which can then be analyzed using specific kinetic models for reversible covalent inhibition.[7]

Binding Kinetics and Reversibility (Surface Plasmon Resonance - SPR)

SPR is used to directly measure the binding and dissociation rates of the inhibitor, confirming the reversibility of the covalent interaction and determining its residence time on the target.

-

Principle: The target protein (FGFR4) is immobilized on a sensor chip. A solution containing this compound is flowed over the surface, and the change in mass upon binding is detected in real-time. A subsequent flow of buffer allows for the measurement of the dissociation rate.

-

Key Parameters: This method yields the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kᏧ or kₒբբ), confirming a reversible interaction if dissociation is observed.[1]

Covalent Adduct Characterization (Mass Spectrometry)

Mass spectrometry (MS) provides definitive evidence of covalent bond formation and identifies the exact amino acid residue modified by the inhibitor.

-

Principle: The FGFR4 protein is incubated with this compound. The protein-inhibitor complex is then analyzed.

-

Method (Intact Protein Analysis): The mass of the entire complex is measured. An increase in mass corresponding to the molecular weight of this compound confirms a 1:1 covalent adduct.

-

Method (Peptide Mapping): The complex is digested into smaller peptides by a protease (e.g., trypsin). The resulting peptides are separated by liquid chromatography (LC) and analyzed by tandem MS (MS/MS). The modified peptide containing Cys552 is identified, confirming the precise site of covalent modification.

Selectivity Profiling (KINOMEscan)

This type of assay assesses the selectivity of this compound by testing its binding against a large panel of other kinases.

-

Principle: KINOMEscan is a competitive binding assay. This compound is tested for its ability to displace a known, tagged ligand from the ATP-binding site of hundreds of different kinases. Low displacement indicates high selectivity.

-

Outcome: Results for this compound show it is highly selective for FGFR4, with minimal binding to a panel of 456 other kinases.[11]

Conclusion

This compound (FGF401) exemplifies a rational drug design approach, leveraging a reversible-covalent mechanism to achieve both high potency and exquisite selectivity for its target, FGFR4. The formation of a reversible hemithioacetal adduct with Cys552 in the kinase ATP-binding site allows for prolonged target inhibition crucial for therapeutic efficacy while retaining the potential for an improved safety profile over irreversible inhibitors. The comprehensive characterization through kinetic, biophysical, and proteomic methods provides a clear and detailed understanding of its mechanism of action, establishing this compound as a benchmark for the development of next-generation targeted cancer therapies.

References

- 1. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of this compound (FGF401) as a Reversible-Covalent Inhibitor of the Kinase Activity of Fibroblast Growth Factor Receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of this compound (FGF401) as a Reversible-Covalent Inhibitor of the Kinase Activity of Fibroblast Growth Factor Receptor 4 - OAK Open Access Archive [oak.novartis.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC 50 data - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00050E [pubs.rsc.org]

- 8. drughunter.com [drughunter.com]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

Roblitinib's Reversible-Covalent Engagement with Cysteine 552 of FGFR4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the binding mechanism of roblitinib (FGF401) to its target, Fibroblast Growth Factor Receptor 4 (FGFR4). A key focus is the reversible-covalent interaction with the unique cysteine residue at position 552 (Cys552) within the ATP-binding site, a feature that underpins the inhibitor's high selectivity and potency. This document details the underlying signaling pathways, compiles key quantitative data, and presents representative experimental protocols for the characterization of this interaction.

Introduction: Targeting FGFR4 in Cancer

The Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that, when activated by its primary ligand FGF19, plays a role in various cellular processes.[1][2] Dysregulation of the FGF19-FGFR4 signaling axis is a known driver in the pathogenesis of certain cancers, particularly hepatocellular carcinoma (HCC).[3][4] This has made FGFR4 an attractive therapeutic target. A key feature that distinguishes FGFR4 from other members of the FGFR family is the presence of a non-conserved cysteine residue (Cys552) in its ATP-binding pocket.[5][6][7] This unique feature has enabled the development of highly selective covalent inhibitors.

This compound is a first-in-class, orally available, and highly selective reversible-covalent inhibitor of FGFR4.[8][9] Its mechanism of action relies on the formation of a covalent bond with Cys552, effectively blocking the kinase activity of the receptor and inhibiting downstream signaling.[3]

Mechanism of Action: Reversible-Covalent Inhibition

This compound's interaction with FGFR4 is a two-step process. Initially, it binds non-covalently to the ATP-binding site. Subsequently, the aldehyde moiety of this compound forms a hemithioacetal linkage with the sulfhydryl group of the Cys552 residue.[3][6][10][11][12] This covalent bond is reversible, a characteristic that distinguishes it from many other covalent inhibitors.[3][8][9][13] This targeted covalent modulation allows for potent and sustained inhibition of FGFR4 kinase activity while minimizing off-target effects, given the rarity of the Cys552 residue across the human kinome.[5][6][7][10][11][12]

Quantitative Data Summary

The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following table summarizes key quantitative data for the inhibition of FGFR4 by this compound.

| Parameter | Value (nM) | Assay Type | Reference(s) |

| IC₅₀ | 1.1 - 1.9 | Cell-free kinase assay | [3][9] |

| IC₅₀ | 1.9 | Cell-free kinase assay | [1][13] |

| IC₅₀ | 2.4 | Kinase biochemical assay | [2] |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The FGFR4 Signaling Pathway

Activation of FGFR4 by FGF19, in complex with its co-receptor β-klotho, triggers the dimerization of the receptor and autophosphorylation of its intracellular kinase domains. This initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration. This compound's inhibition of FGFR4 effectively blocks these downstream pathways.

Experimental Protocols

The characterization of a reversible-covalent inhibitor like this compound involves a suite of biochemical and cellular assays. The following are representative protocols for key experiments.

Biochemical Kinase Assay (for IC₅₀ Determination)

This assay measures the ability of this compound to inhibit the enzymatic activity of purified FGFR4 kinase.

Materials:

-

Recombinant human FGFR4 kinase domain

-

ATP (Adenosine triphosphate)

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

This compound stock solution (in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well assay plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO, then dilute further in kinase buffer to the desired final concentrations.

-

Add a fixed amount of FGFR4 kinase to each well of the 384-well plate containing the diluted this compound or DMSO (vehicle control).

-

Incubate the enzyme-inhibitor mixture for a defined period (e.g., 60 minutes) at room temperature to allow for covalent bond formation.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.

-

Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, which correlates with kinase activity.

-

Plot the percentage of kinase inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Intact Protein Mass Spectrometry (for Covalent Adduct Confirmation)

This method directly confirms the covalent binding of this compound to FGFR4 by detecting the mass increase of the protein.

Materials:

-

Recombinant human FGFR4 kinase domain

-

This compound

-

Incubation buffer (e.g., HEPES, NaCl)

-

LC-MS system (e.g., Q-TOF or Orbitrap)

Procedure:

-

Incubate a solution of FGFR4 with an excess of this compound for a set time (e.g., 2 hours) at room temperature. A control sample with DMSO is prepared in parallel.

-

Remove unbound this compound using a desalting column.

-

Analyze the intact protein samples by LC-MS.

-

Deconvolute the resulting mass spectra to determine the molecular weight of the protein in both the treated and control samples.

-

A mass shift in the this compound-treated sample corresponding to the molecular weight of this compound confirms the formation of a covalent adduct.

Cellular Thermal Shift Assay (CETSA) (for Target Engagement in Cells)

CETSA assesses the binding of this compound to FGFR4 in a cellular context by measuring changes in the thermal stability of the target protein.

Materials:

-

HCC cell line expressing FGFR4 (e.g., Hep3B)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer with protease inhibitors

-

Equipment for SDS-PAGE and Western blotting

-

Anti-FGFR4 antibody

Procedure:

-

Culture HCC cells to ~80% confluency.

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours in the incubator.

-

Harvest the cells and resuspend them in PBS.

-

Aliquot the cell suspension and heat each aliquot to a different temperature for 3 minutes, followed by cooling.

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured proteins by centrifugation.

-

Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-FGFR4 antibody.

-

Quantify the band intensities. An increase in the amount of soluble FGFR4 at higher temperatures in this compound-treated cells compared to control cells indicates target engagement and stabilization.

Experimental and Logic Workflows

The discovery and characterization of a targeted covalent inhibitor like this compound follows a logical progression of experiments, from initial screening to in-depth cellular characterization.

Conclusion

This compound represents a successful example of structure-based drug design targeting a unique cysteine residue to achieve high selectivity and potency. Its reversible-covalent mechanism of action, centered on the interaction with Cys552 of FGFR4, provides a durable yet tunable inhibition of the oncogenic FGF19-FGFR4 signaling pathway. The experimental framework outlined in this guide provides a basis for the continued investigation and development of targeted covalent therapies in oncology.

References

- 1. mdpi.com [mdpi.com]

- 2. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fibroblast Growth Factor Receptor 4 Targeting in Cancer: New Insights into Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. scienceopen.com [scienceopen.com]

- 8. Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4.1. Cellular thermal shift assay [bio-protocol.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

Roblitinib (C25H30N8O4): A Technical Guide on its Chemical Properties, Structure, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roblitinib, also known as FGF-401, is a potent and highly selective, reversible-covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). Its chemical formula is C25H30N8O4. This technical guide provides an in-depth overview of the chemical properties, structure, and mechanism of action of this compound. It is intended for researchers, scientists, and professionals involved in drug development and cancer research. The document includes a comprehensive summary of its physicochemical properties, detailed experimental protocols for assessing its activity, and a visual representation of its targeted signaling pathway.

Chemical Properties and Structure

This compound is a 1,8-naphthyridine pyridine derivative. Key chemical and physical properties of this compound are summarized in the tables below.

Chemical Identifiers

| Property | Value |

| IUPAC Name | N-[5-cyano-4-[(2-methoxyethyl)amino]pyridin-2-yl]-7-formyl-6-[(4-methyl-2-oxopiperazin-1-yl)methyl]-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxamide |

| CAS Number | 1708971-55-4 |

| Chemical Formula | C25H30N8O4 |

| Canonical SMILES | CN1CC(N(CC2=CC(CCCN3C(NC4=CC(NCCOC)=C(C#N)C=N4)=O)=C3N=C2C=O)CC1)=O |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 506.56 g/mol |

| Exact Mass | 506.23900147 Da |

| Solubility | DMSO: 6 mg/mL (11.84 mM) Water: Insoluble Ethanol: Insoluble |

| Storage | Store at -20°C |

Mechanism of Action

This compound is a first-in-class, potent, and selective reversible-covalent inhibitor of FGFR4. It specifically targets a cysteine residue (Cys552) located within the ATP-binding site of the FGFR4 kinase domain. The aldehyde group of this compound forms a hemithioacetal linkage with the thiol group of Cys552, leading to the inhibition of kinase activity. This covalent interaction, while reversible, provides high potency and selectivity for FGFR4 over other kinases.

The inhibition of FGFR4 by this compound disrupts the FGF19-FGFR4 signaling pathway, which is a key driver in a subset of hepatocellular carcinomas (HCC). The FGF19 ligand, along with its co-receptor β-klotho (KLB), activates FGFR4, leading to the downstream activation of the RAS/RAF/MAPK and PI3K/AKT signaling pathways. These pathways are crucial for cell proliferation, survival, and angiogenesis. By blocking FGFR4, this compound effectively inhibits these downstream signals, resulting in anti-tumor activity in cancers with an activated FGF19-FGFR4 axis.

Signaling Pathway

The FGF19-FGFR4 signaling cascade plays a critical role in liver homeostasis and, when aberrantly activated, in the pathogenesis of hepatocellular carcinoma. This compound's mechanism of action is centered on the inhibition of this pathway.

Caption: FGF19-FGFR4 Signaling Pathway and this compound Inhibition.

Experimental Protocols

In Vitro FGFR4 Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines the determination of this compound's inhibitory activity against FGFR4 kinase using a luminescent ADP-Glo™ kinase assay.

Caption: Workflow for In Vitro FGFR4 Kinase Inhibition Assay.

Materials:

-

FGFR4 Kinase Enzyme System (e.g., Promega)

-

ADP-Glo™ Kinase Assay Kit (e.g., Promega)

-

This compound

-

DMSO (Dimethyl sulfoxide)

-

384-well white assay plates

-

Multichannel pipettes

-

Plate reader with luminescence detection capabilities

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Perform serial dilutions of this compound in kinase buffer to achieve the desired concentration range for IC50 determination.

-

Prepare the FGFR4 enzyme, substrate (e.g., poly(Glu, Tyr) 4:1), and ATP solutions in kinase buffer according to the manufacturer's instructions.

-

-

Kinase Reaction:

-

Add 1 µL of diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2 µL of the FGFR4 enzyme solution to each well.

-

Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Signal Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Cell Proliferation Assay (WST-8 Assay)

This protocol describes the assessment of this compound's effect on the proliferation of hepatocellular carcinoma cell lines (e.g., Hep3B, HUH7).

Caption: Workflow for Cell Proliferation (WST-8) Assay.

Materials:

-

Hepatocellular carcinoma cell lines (e.g., Hep3B, HUH7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

DMSO

-

WST-8 Cell Proliferation Assay Kit

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Cell Treatment:

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or medium with DMSO (vehicle control) to the respective wells.

-

Incubate the plate for 72 hours.

-

-

Viability Assessment:

-

Add 10 µL of WST-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Determine the IC50 value by plotting the percent viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

-

Conclusion

This compound is a promising therapeutic agent that exhibits high selectivity and potency for FGFR4. Its unique reversible-covalent mechanism of action offers a targeted approach for the treatment of cancers driven by the FGF19-FGFR4 signaling pathway, particularly hepatocellular carcinoma. The data and protocols presented in this guide provide a comprehensive resource for researchers and scientists working on the development and evaluation of this compound and other FGFR4 inhibitors.

In-depth review of Roblitinib scientific literature

An In-depth Technical Guide to Roblitinib (FGF401)

Executive Summary

This compound (also known as FGF401) is a pioneering, orally active, and highly selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2] It operates through a unique reversible-covalent mechanism, targeting a specific cysteine residue within the kinase domain of FGFR4.[1][3] This targeted approach has demonstrated significant anti-tumor activity in preclinical models and has been evaluated in clinical trials, particularly for hepatocellular carcinoma (HCC) and other solid tumors characterized by an activated FGF19-FGFR4 signaling pathway.[3] This document provides a comprehensive review of the scientific literature on this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining relevant experimental methodologies.

Mechanism of Action

This compound is a potent and selective inhibitor of FGFR4, with a reported half-maximal inhibitory concentration (IC50) of 1.9 nM in cell-free assays.[1][2] Its selectivity is a key feature, showing at least a 1,000-fold greater potency for FGFR4 compared to a panel of 65 other kinases.[1]

The mechanism of inhibition is distinguished by the formation of a reversible-covalent bond with cysteine 552 (Cys552), a poorly-conserved residue located in the ATP-binding site of the FGFR4 kinase domain.[4] This interaction is mediated by an aldehyde group on the this compound molecule, which forms a hemithioacetal with the cysteine residue.[4] This reversible nature is a critical aspect of its design, intended to provide sustained target engagement while potentially mitigating off-target effects.

Caption: Reversible-covalent inhibition mechanism of this compound with FGFR4.

The FGF19-FGFR4 Signaling Pathway

The FGF19-FGFR4 signaling axis is a key oncogenic driver in a subset of HCCs.[5][6][7] The pathway is activated when the ligand, FGF19, binds to the receptor complex formed by FGFR4 and its co-receptor, β-klotho.[6] This binding event triggers the dimerization and autophosphorylation of the intracellular kinase domains of FGFR4.

Activated FGFR4 then phosphorylates key downstream effector proteins, primarily the FGF receptor substrate 2 (FRS2).[5][6] Phosphorylated FRS2 acts as a docking site for adaptor proteins, such as Growth factor receptor-bound protein 2 (GRB2), which in turn recruits Son of Sevenless (SOS).[5][6] This cascade leads to the activation of two major signaling pathways:[5][6][8]

-

RAS-RAF-MEK-MAPK Pathway: Promotes cell proliferation and differentiation.

-

PI3K-AKT-mTOR Pathway: Inhibits apoptosis and supports cell survival.

By selectively inhibiting FGFR4, this compound effectively blocks these downstream signals, leading to reduced tumor cell proliferation and survival.[1]

Caption: The FGF19-FGFR4 signaling cascade and the point of inhibition by this compound.

Preclinical Data

In Vitro Potency

This compound has demonstrated potent anti-proliferative effects in HCC cell lines that are dependent on the FGF19-FGFR4 pathway. In contrast, cell lines lacking this dependency are not significantly affected.[2]

| Cell Line | Description | IC50 (nM) |

| Hep3B | FGF19/FGFR4 Dependent | 9 |

| JHH7 | FGF19/FGFR4 Dependent | 9 |

| HUH7 | FGF19/FGFR4 Dependent | 12 |

| HEPG2 | FGF19/FGFR4 Independent | >10,000 |

| JHH | FGF19/FGFR4 Independent | >10,000 |

| Table 1: In Vitro Inhibitory Activity of this compound in HCC Cell Lines [2] |

In Vivo Pharmacokinetics and Efficacy

This compound exhibits good oral pharmacokinetic properties.[1] Studies in animal models have demonstrated its ability to inhibit tumor growth in a dose-dependent manner.[1][3]

| Animal Model | Route | Dose | T1/2 (h) | CL (mL/min·kg) | Vss (L/kg) |

| Male C57BL/6 Mice | IV | 1 mg/kg | 1.4 | 28 | 2.3 |

| PO | 3 mg/kg | - | - | - | |

| Male SD Rats | IV | 0.5 mg/kg | 4.4 | 19 | 3.9 |

| PO | 3 mg/kg | - | - | - | |

| Table 2: Pharmacokinetic Parameters of this compound in Preclinical Models [2] |

In a Hep3B xenograft model, a 30 mg/kg dose of this compound administered twice daily (b.i.d.) achieved the maximal level of tumor growth inhibition.[2] A dose of 10 mg/kg was sufficient to control tumor growth to the level of stasis.[2]

Clinical Development

The primary clinical investigation of this compound has been the first-in-human Phase I/II study, NCT02325739, which evaluated its safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary efficacy.[9][10]

Study Design

-

Phase I: Dose-escalation study to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[10]

-

Phase II: Expansion cohorts to evaluate the anti-tumor activity of single-agent this compound in patients with HCC (Asian and non-Asian cohorts) and other solid tumors with positive FGFR4 and KLB expression.[10]

-

Combination Arm: Evaluated this compound in combination with the anti-PD-1 antibody spartalizumab.[3][9]

Caption: Simplified workflow of the NCT02325739 Phase I/II clinical trial.

Clinical Results

The RP2D for single-agent this compound was established as 120 mg once daily (qd).[9][11]

| Parameter | Result |

| Safety (Single Agent) | |

| Most Frequent AEs | Diarrhea (73.8%), Increased AST (47.5%), Increased ALT (43.8%) |

| Grade 3 Dose-Limiting Toxicities (DLTs) | Increased transaminases (n=4), Increased blood bilirubin (n=2) |

| Efficacy (HCC Patients, n=53) | |

| Overall Response (OR) | 8% |

| Stable Disease (SD) | 53% |

| Median Time-to-Progression | 4.1 months |

| Combination Therapy (with Spartalizumab) | |

| RP2D | This compound 120 mg qd + Spartalizumab 300 mg Q3W |

| Objective Responses | 2 Partial Responses (PR) reported in the cohort of 12 patients |

| Table 3: Summary of Key Clinical Findings from the NCT02325739 Study [9][11][12] |

Combination studies with other checkpoint inhibitors, such as pembrolizumab, have also been conducted.[13] Additionally, preclinical data provide a strong rationale for exploring combinations with mTOR inhibitors, like everolimus, which have shown synergistic effects in suppressing tumor cell proliferation and promoting apoptosis.[14]

Experimental Protocols & Methodologies

Pharmacodynamic Biomarker Analysis

In clinical trials, several blood-based biomarkers were monitored to confirm target engagement and understand the pharmacodynamic effects of this compound.[3]

-

FGF19 Quantification:

-

Method: Capture-Enzyme-Linked Immunosorbent Assay (ELISA).

-

Details: Serum samples were analyzed using a commercially available ELISA kit (R&D Systems, Cat. No. DF1900). The assay has a lower limit of quantification (LLOQ) of 27.2 pg/mL and an upper limit of quantification (ULOQ) of 1096.3 pg/mL.[3]

-

-

7α-Hydroxy-4-cholesten-3-one (C4) Quantification:

-

Method: Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

-

Details: This method provides high sensitivity and specificity for the quantification of C4, a downstream marker of bile acid synthesis which is regulated by the FGF19-FGFR4 pathway.[3]

-

-

Total Bile Acids Measurement:

-

Method: Colorimetric enzymatic assay.

-

Details: A commercially available assay (Diazyme) was used to measure the total concentration of bile acids in serum samples.[3]

-

An increase in the circulating levels of FGF19, C4, and total bile acids served as confirmation of effective FGFR4 inhibition by this compound.[9][12]

Conclusion and Future Perspectives

This compound is a highly selective, reversible-covalent inhibitor of FGFR4 that has shown a manageable safety profile and preliminary signs of clinical efficacy in patients with tumors driven by the FGF19-FGFR4 signaling pathway.[3] The robust preclinical data and the detailed characterization in its first-in-human trial provide a strong foundation for its continued development.

Future strategies will likely focus on refining patient selection through biomarker strategies, such as screening for high FGF19 expression, to maximize clinical benefit.[13] Furthermore, combination therapies that target complementary pathways or overcome resistance mechanisms, such as combining this compound with immune checkpoint inhibitors or mTOR inhibitors, represent a promising avenue for improving outcomes in patients with hepatocellular carcinoma and other challenging solid tumors.[13][14]

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A first-in-human phase 1/2 study of FGF401 and combination of FGF401 with spartalizumab in patients with hepatocellular carcinoma or biomarker-selected solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Targeting FGF19/FGFR4 Pathway: A Novel Therapeutic Strategy for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting FGF19/FGFR4 Pathway: A Novel Therapeutic Strategy for Hepatocellular Carcinoma [ouci.dntb.gov.ua]

- 8. Frontiers | Advances of Fibroblast Growth Factor/Receptor Signaling Pathway in Hepatocellular Carcinoma and its Pharmacotherapeutic Targets [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. cancerbiomed.org [cancerbiomed.org]

- 12. researchgate.net [researchgate.net]

- 13. This compound (FGF401) News - LARVOL Sigma [sigma.larvol.com]

- 14. News - this compound (FGF401) - LARVOL VERI [veri.larvol.com]

Preclinical Anti-Tumor Activity of Roblitinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roblitinib (FGF401) is a potent and highly selective, reversible-covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2][3][4] Aberrant signaling through the FGF19-FGFR4 axis has been identified as a key oncogenic driver in a subset of solid tumors, most notably hepatocellular carcinoma (HCC).[5][6] This technical guide provides a comprehensive overview of the preclinical data supporting the anti-tumor activity of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Mechanism of Action

This compound selectively targets FGFR4, a receptor tyrosine kinase.[7] The binding of the ligand FGF19 to FGFR4, in complex with the co-receptor β-klotho (KLB), triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades that promote cell proliferation, survival, and migration.[5] this compound binds to a specific cysteine residue (Cys552) in the ATP-binding pocket of FGFR4, leading to the inhibition of its kinase activity.[6] This blockade of FGFR4 signaling forms the basis of this compound's anti-tumor effects in cancers dependent on this pathway.

Quantitative In Vitro Activity

This compound has demonstrated potent and selective inhibition of FGFR4 kinase activity and the proliferation of cancer cell lines with an active FGF19-FGFR4 signaling pathway.

| Parameter | Value | Cell Line/Assay Condition | Reference |

| IC50 (FGFR4 kinase activity) | 1.9 nM | Cell-free assay | [2][8] |

| IC50 (Cell Viability) | 9 nM | Hep3B (HCC) | [8] |

| 12 nM | HUH7 (HCC) | [8] | |

| 9 nM | JHH7 (HCC) | [8] | |

| >10,000 nM | HEPG2 (HCC, low FGFR4) | [8] | |

| >10,000 nM | JHH (HCC, low FGFR4) | [8] | |

| Selectivity | >1000-fold vs. FGFR1/2/3 and other kinases | Biochemical assays | [2][9] |

Quantitative In Vivo Anti-Tumor Efficacy

Preclinical studies in various xenograft models have demonstrated the potent anti-tumor activity of this compound.

Hepatocellular Carcinoma (HCC) Xenograft Models

| Animal Model | Cell Line | Treatment | Tumor Growth Inhibition (TGI) | Reference |

| Nude Mice | Hep3B | 10 mg/kg, b.i.d., p.o. | Stasis | [8] |

| 30 mg/kg, b.i.d., p.o. | Maximal inhibition | [8] | ||

| 100 mg/kg, b.i.d., p.o. | Not specified, but effective | [8] |

Patient-Derived Xenograft (PDX) Models

This compound has shown significant anti-tumor activity in HCC and gastric cancer PDX models that are positive for FGF19, FGFR4, and KLB.[2][5]

Preclinical Pharmacokinetics

Pharmacokinetic studies in preclinical models have characterized the absorption, distribution, metabolism, and excretion of this compound.

| Species | Dose | Route | T1/2 | CL | Vss | Reference |

| Mouse (C57BL/6) | 1 mg/kg | IV | 1.4 h | 28 mL/min/kg | 2.3 L/kg | [8] |

| 3 mg/kg | PO | - | - | - | [8] | |

| Rat (Sprague-Dawley) | 0.5 mg/kg | IV | 4.4 h | 19 mL/min/kg | 3.9 L/kg | [8] |

| 3 mg/kg | PO | - | - | - | [8] |

Signaling Pathways Modulated by this compound

This compound exerts its anti-tumor effects by inhibiting the FGF19-FGFR4 signaling axis and its downstream effector pathways.

FGF19-FGFR4 Signaling Pathway

The binding of FGF19 to the FGFR4/β-klotho complex initiates a cascade of intracellular signaling events.

Downstream Effector Pathways

Inhibition of FGFR4 by this compound leads to the downregulation of key pro-survival and proliferative signaling pathways.

Experimental Protocols

Cell Viability Assay

-

Cell Seeding: Cancer cell lines (e.g., Hep3B, HUH7, JHH7) are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound or vehicle control (e.g., DMSO).

-

Incubation: Plates are incubated for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Viability Assessment: Cell viability is determined using a commercial assay, such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Luminescence is read on a plate reader, and the data is normalized to the vehicle control to calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Western Blot Analysis

-

Cell Lysis: Cells are treated with this compound or vehicle for a specified time, then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit (Thermo Fisher Scientific).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are blocked and then incubated with primary antibodies against total and phosphorylated forms of FGFR4, ERK, AKT, and STAT3, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Model

-

Animal Model: Female athymic nude or NOD/SCID mice (6-8 weeks old) are used.[10]

-

Tumor Cell Implantation: 5 x 106 Hep3B cells in a 1:1 mixture of media and Matrigel are subcutaneously injected into the flank of each mouse.[11]

-

Tumor Growth Monitoring: Tumor volume is measured 2-3 times weekly with calipers and calculated using the formula: (length x width2)/2.

-

Treatment: When tumors reach a volume of 100-200 mm3, mice are randomized into treatment groups. This compound is formulated in a vehicle such as 0.5% methylcellulose and 0.5% Tween 80 in water and administered orally (p.o.) twice daily (b.i.d.).[12]

-

Efficacy Evaluation: Tumor growth inhibition is calculated by comparing the change in tumor volume in the treated groups to the vehicle control group. Body weight is monitored as a measure of toxicity.

Experimental Workflow Diagram

Conclusion

The preclinical data for this compound strongly support its potent and selective anti-tumor activity in cancers driven by the FGF19-FGFR4 signaling pathway. The robust in vitro and in vivo efficacy, coupled with a well-defined mechanism of action and favorable pharmacokinetic profile, provide a solid foundation for its clinical development as a targeted therapy for patients with FGFR4-dependent malignancies. Further investigation into potential resistance mechanisms and combination strategies will be crucial in optimizing the clinical utility of this compound.

References

- 1. Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Discovery of this compound (FGF401) as a Reversible-Covalent Inhibitor of the Kinase Activity of Fibroblast Growth Factor Receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A first-in-human phase 1/2 study of FGF401 and combination of FGF401 with spartalizumab in patients with hepatocellular carcinoma or biomarker-selected solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C25H30N8O4 | CID 118036971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Phase 1 dose escalation study of FGFR4 inhibitor in combination with pembrolizumab in advanced solid tumors patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hep3B Xenograft Model - Altogen Labs [altogenlabs.com]

- 11. researchgate.net [researchgate.net]

- 12. [PDF] FGF19–FGFR4 Signaling in Hepatocellular Carcinoma | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Selectivity Profile of Roblitinib (Fenebrutinib)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the selectivity profile and mechanism of action of Roblitinib, also known as Fenebrutinib (GDC-0853). Fenebrutinib is an investigational, orally administered, non-covalent, and reversible inhibitor of Bruton's tyrosine kinase (BTK) currently in late-stage clinical development for autoimmune diseases, including multiple sclerosis.[1][2][3] Its therapeutic potential stems from its high potency and selectivity, which allows for targeted modulation of specific immune pathways.

Mechanism of Action

Fenebrutinib functions by selectively inhibiting Bruton's tyrosine kinase, a non-receptor tyrosine kinase from the Tec kinase family.[4] BTK is a critical signaling enzyme in multiple immune cell types. Its primary roles include:

-

B-Cell Development and Activation: BTK is essential for the B-cell receptor (BCR) signaling pathway, which governs B-cell proliferation, differentiation, survival, and antibody production.[5][6]

-

Myeloid Cell Function: BTK is also involved in the activation of myeloid cells, such as microglia and macrophages.[1][3][7]

By inhibiting BTK, Fenebrutinib dually targets both B-cell and microglia activation.[1][3] This dual inhibition is believed to address both the inflammatory relapses (driven by B-cells) and the chronic neuroinflammation (implicating microglia) that characterize diseases like multiple sclerosis.[1][8][9]

Selectivity Profile: Quantitative Data

Fenebrutinib is characterized as a potent and highly selective BTK inhibitor. Preclinical data have established its high affinity for its primary target and significant selectivity over other kinases, which is a critical attribute for minimizing off-target effects.[1][3][10]

| Target Kinase | Inhibition Constant (Kᵢ) | Selectivity vs. Other Kinases |

| Bruton's Tyrosine Kinase (BTK) | 0.91 nM | >130-fold |

Table 1: Inhibition and Selectivity Data for Fenebrutinib. The data indicates high potency for BTK.[1] The selectivity is reported as a fold-difference compared to a panel of other kinases, though the specific data for the other kinases are not publicly detailed in the reviewed literature.[1][9][10][11]

Signaling Pathway Inhibition

Fenebrutinib exerts its effect by interrupting the B-cell receptor (BCR) signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events is initiated by kinases like LYN and SYK. This leads to the formation of a signaling complex that recruits and activates BTK. Activated BTK then phosphorylates and activates Phospholipase C gamma 2 (PLCγ2), which triggers downstream pathways, including NF-κB and AKT, promoting B-cell survival and proliferation.[6][12] Fenebrutinib's inhibition of BTK blocks this critical signal transduction step.

Experimental Protocols for Kinase Selectivity Profiling

While the specific assays used for Fenebrutinib are proprietary, the selectivity of kinase inhibitors is typically determined using a combination of well-established biochemical and cell-based methods. These assays quantify the interaction of the compound with a large panel of kinases (a "kinome scan") to assess both on-target potency and off-target activity.

Common Methodologies:

-

Biochemical Assays (e.g., ADP-Glo™): These are in vitro assays that measure the activity of purified kinases. The ADP-Glo™ assay, for instance, quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[13] The potency of an inhibitor is determined by titrating the compound and measuring the reduction in kinase activity to calculate an IC50 value.

-

Chemoproteomics (e.g., Kinobeads/MIBs): This approach assesses compound binding to kinases within a complex biological sample, such as a cell lysate.[14][15] Kinases are captured from the lysate using beads coated with broad-spectrum kinase inhibitors ("kinobeads").[15][16] In a competition experiment, the lysate is pre-incubated with the test compound (Fenebrutinib), which prevents the target kinases from binding to the beads. The kinases that remain bound to the beads are then identified and quantified using mass spectrometry, revealing the compound's binding profile and selectivity.[14]

-

Activity-Based Protein Profiling (ABPP): This technique uses chemical probes that covalently bind to the active site of kinases.[17] A competitive ABPP experiment involves treating live cells or lysates with the inhibitor before adding a broad-spectrum, tagged probe. The inhibitor's binding to its targets prevents the probe from binding, and a reduction in the probe's signal, measured by mass spectrometry, indicates target engagement.[17]

The following diagram illustrates a generalized workflow for determining a kinase inhibitor's selectivity profile using a competition-based chemoproteomics approach.

References

- 1. Fenebrutinib - Wikipedia [en.wikipedia.org]

- 2. mssociety.org.uk [mssociety.org.uk]

- 3. gene.com [gene.com]

- 4. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bruton’s Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ascopubs.org [ascopubs.org]

- 7. roche.com [roche.com]

- 8. Fenebrutinib | MS Trust [mstrust.org.uk]

- 9. Genentech’s Fenebrutinib Shows Unprecedented Positive Phase III Results as the Potential First and Only BTK Inhibitor in Both Relapsing and Primary Progressive Multiple Sclerosis | Morningstar [morningstar.com]

- 10. roche.com [roche.com]

- 11. checkorphan.org [checkorphan.org]

- 12. researchgate.net [researchgate.net]

- 13. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]

- 14. Kinase inhibitor profiling using chemoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]

- 17. research-portal.uu.nl [research-portal.uu.nl]

Methodological & Application

Application Notes and Protocols for In Vitro Efficacy of Roblitinib in Hepatocellular Carcinoma Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hepatocellular carcinoma (HCC) is a primary liver malignancy with a high mortality rate and limited therapeutic options for advanced stages.[1][2] A subset of HCC is driven by the aberrant activation of the Fibroblast Growth Factor 19 (FGF19)/Fibroblast Growth Factor Receptor 4 (FGFR4) signaling pathway.[1][3][4][5] Roblitinib (FGF401) is a potent and highly selective, reversible-covalent inhibitor of FGFR4.[3][6][7] Preclinical studies have demonstrated its anti-tumor activity in HCC models with an activated FGF19-FGFR4 axis.[3][8] This document provides detailed protocols for in vitro assays to evaluate the efficacy of this compound in HCC cell lines, focusing on cell viability, apoptosis induction, and target engagement through the assessment of downstream signaling pathways.

Mechanism of Action and Signaling Pathway

This compound selectively inhibits FGFR4, which, upon binding its ligand FGF19, activates downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival.[1][5][6] Additionally, the FGF19-FGFR4 axis can lead to the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3), a key transcription factor implicated in HCC progression.[4] Inhibition of FGFR4 by this compound is expected to suppress these oncogenic signals, leading to reduced cell viability and induction of apoptosis in sensitive HCC cell lines.

Experimental Protocols

The following protocols are designed for the evaluation of this compound in HCC cell lines. It is recommended to use HCC cell lines with known FGF19/FGFR4 status for these assays. For instance, Hep3B, HuH7, and JHH7 have been reported to be sensitive to FGFR4 inhibition.[5]

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

HCC cell lines

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Protocol:

-

Seed HCC cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in complete culture medium.

-

After 24 hours, replace the medium with 100 µL of medium containing various concentrations of this compound or vehicle control (DMSO).

-

Incubate the cells for 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2][9]

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

-

Measure the absorbance at 570 nm using a microplate reader.[2][9]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

HCC cell lines

-

Complete culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Seed HCC cells in 6-well plates at a density of 2 x 10⁵ cells/well.

-

After 24 hours, treat the cells with various concentrations of this compound or vehicle control for 48 hours.

-

Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[11][12]

-

Incubate the cells for 15 minutes at room temperature in the dark.[12][13]

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis for Phospho-STAT3

This assay is used to determine the effect of this compound on the phosphorylation of STAT3, a downstream target of the FGFR4 signaling pathway.

Materials:

-

HCC cell lines

-

Complete culture medium

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (anti-p-STAT3, anti-STAT3, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagent

-

Protein electrophoresis and transfer equipment

Protocol:

-

Seed HCC cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound for 24 hours.

-

Lyse the cells with RIPA buffer and quantify the protein concentration.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescence reagent.

Data Presentation

Quantitative data from the assays should be summarized in tables for clear comparison.

Table 1: Cell Viability (IC₅₀ Values)

| HCC Cell Line | FGF19/FGFR4 Status | This compound IC₅₀ (nM) |

| Hep3B | Amplified/High | Insert experimental value |

| HuH7 | Amplified/High | Insert experimental value |

| JHH7 | Amplified/High | Insert experimental value |

| SNU-449 | Wild-type/Low | Insert experimental value |

Table 2: Apoptosis Induction

| HCC Cell Line | This compound Conc. (nM) | % Apoptotic Cells (Annexin V+) |

| Hep3B | 0 | Insert experimental value |

| 10 | Insert experimental value | |

| 100 | Insert experimental value | |

| SNU-449 | 0 | Insert experimental value |

| 10 | Insert experimental value | |

| 100 | Insert experimental value |

Table 3: Western Blot Analysis (Relative p-STAT3 Expression)

| HCC Cell Line | This compound Conc. (nM) | Relative p-STAT3/STAT3 Ratio |

| Hep3B | 0 | 1.0 |

| 10 | Insert experimental value | |

| 100 | Insert experimental value | |

| SNU-449 | 0 | 1.0 |

| 10 | Insert experimental value | |

| 100 | Insert experimental value |

Experimental Workflow

The overall experimental workflow for evaluating this compound's in vitro efficacy is depicted below.

Conclusion